molecular formula C8H17NO2 B2592013 2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol CAS No. 1466152-09-9

2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol

Cat. No.: B2592013
CAS No.: 1466152-09-9
M. Wt: 159.229
InChI Key: NYWDVHSNGNLDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 It is known for its unique structure, which includes a cyclopentyl ring attached to an aminomethyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol typically involves the reaction of cyclopentylamine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclopentylamine} + \text{Ethylene Oxide} \rightarrow 2-{[1-(\text{Aminomethyl})\text{cyclopentyl}]\text{oxy}}\text{ethan-1-ol} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Aminomethyl)cyclohexyl]oxy}ethan-1-ol
  • 2-{[1-(Aminomethyl)cyclopentyl]ethan-1-ol

Uniqueness

2-{[1-(Aminomethyl)cyclopentyl]oxy}ethan-1-ol is unique due to its specific cyclopentyl ring structure and the presence of both aminomethyl and ethan-1-ol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-7-8(11-6-5-10)3-1-2-4-8/h10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWDVHSNGNLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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